![molecular formula C13H28Cl2N2 B1456196 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219957-51-3](/img/structure/B1456196.png)
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride, also known as 3-MEP or MEP, is a synthetic small molecule compound with a wide range of applications in scientific research. It is a versatile compound that has been used in studies ranging from drug design and pharmacology to biochemistry and physiology. MEP is a white powder that is soluble in water and other organic solvents.
Scientific Research Applications
Anticancer Applications : Piperidine compounds have been investigated for their potential as anticancer agents. A study synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them for anticancer activity. Some of these compounds showed promising results against cancer cell lines, indicating the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Molecular Structure Studies : Piperidine derivatives have also been used to study molecular structures. One research synthesized (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate to explore its crystal and molecular structure, demonstrating the role of piperidine compounds in advancing our understanding of molecular structures (Khan et al., 2013).
Neuroleptic Agent Synthesis : Piperidine-based compounds have been synthesized for use in metabolic studies of neuroleptic agents. For example, a study focused on synthesizing a neuroleptic agent for metabolic research, highlighting the importance of piperidine derivatives in pharmacological studies (Nakatsuka et al., 1981).
Cardiovascular Activity Research : Some piperidine derivatives have been synthesized to study their cardiovascular activity and electrochemical oxidation, showcasing the potential of these compounds in cardiovascular research (Krauze et al., 2004).
Crystallography Studies : Piperidine compounds are useful in crystallography to understand the role of hydrogen bonds in molecular packing in crystals. A study investigated the crystal structures of several piperidine derivatives, contributing to the field of crystallography (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
3-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-9-15(11-12)10-7-13-6-2-3-8-14-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZRDSDWNMLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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